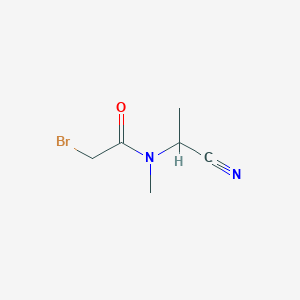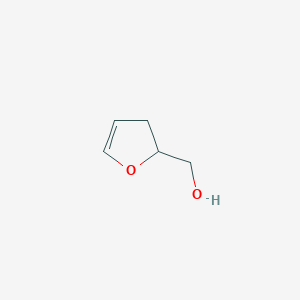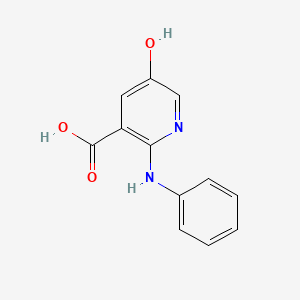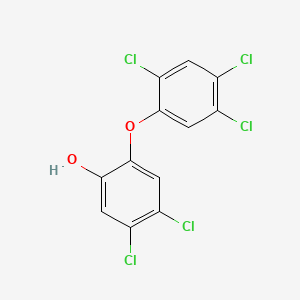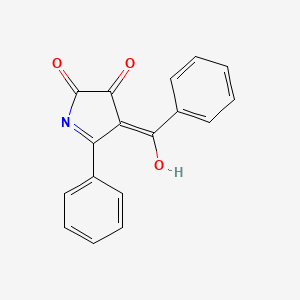![molecular formula C18H20N4O3 B14589085 1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione CAS No. 61220-59-5](/img/structure/B14589085.png)
1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione is a complex organic compound that features an indole ring, a piperidine ring, and an imidazolidinone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of a suitable precursor.
Imidazolidinone Formation: The imidazolidinone moiety can be synthesized by the reaction of an amine with an isocyanate or by cyclization of a urea derivative.
Coupling Reactions: The final step involves coupling the indole, piperidine, and imidazolidinone moieties through appropriate linkers and under suitable reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
化学反应分析
Types of Reactions: 1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indoxyl derivatives.
Reduction: The carbonyl groups in the imidazolidinone moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the indole ring can be substituted with various electrophiles under Friedel-Crafts conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Lewis acids like aluminum chloride (AlCl3) are used in Friedel-Crafts alkylation or acylation reactions.
Major Products:
Oxidation: Indoxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic residues in proteins, while the piperidine and imidazolidinone moieties can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of the target proteins and influence biological pathways.
相似化合物的比较
1-(1H-Indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione: Lacks the imidazolidinone moiety.
1-(1H-Indol-3-yl)-2-(4-oxoimidazolidin-1-yl)ethane-1,2-dione: Lacks the piperidine ring.
1-(1H-Indol-3-yl)-2-(piperidin-1-yl)ethane-1-one: Lacks both the imidazolidinone moiety and one carbonyl group.
Uniqueness: 1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione is unique due to the presence of all three functional groups (indole, piperidine, and imidazolidinone), which confer distinct chemical and biological properties
属性
CAS 编号 |
61220-59-5 |
|---|---|
分子式 |
C18H20N4O3 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
1-(1H-indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione |
InChI |
InChI=1S/C18H20N4O3/c23-16(14-11-20-15-4-2-1-3-13(14)15)17(24)21-8-5-12(6-9-21)22-10-7-19-18(22)25/h1-4,11-12,20H,5-10H2,(H,19,25) |
InChI 键 |
ISIILYHVXZBSOO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1N2CCNC2=O)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


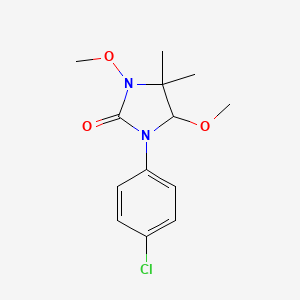
![3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide](/img/structure/B14589012.png)
![N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14589017.png)

![2-[Dichloro(nitro)methyl]-1-methylimidazolidine](/img/structure/B14589047.png)
